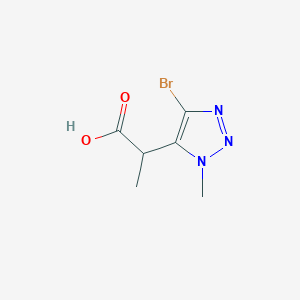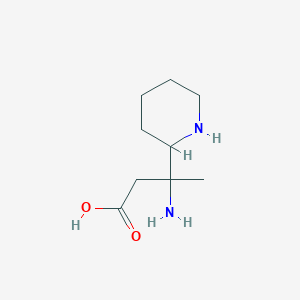![molecular formula C10H12N2S B15273607 Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is a heterocyclic compound that features a thieno[2,3-C]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-C]thiopyran-3-carbonitrile can lead to the formation of the desired compound .
Industrial Production Methods
This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thieno[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mecanismo De Acción
The mechanism of action of Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-C]pyridine core can form hydrogen bonds with the hinge region of kinases, inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-B]pyridine: Another heterocyclic compound with similar biological activities, including kinase inhibition.
Pyridin-2-yl derivatives: These compounds also exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties.
Uniqueness
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors .
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
N-(thieno[2,3-c]pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H12N2S/c1-2-11-6-9-5-8-3-4-12-7-10(8)13-9/h3-5,7,11H,2,6H2,1H3 |
Clave InChI |
XUXJQJPTDRWHLA-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC2=C(S1)C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


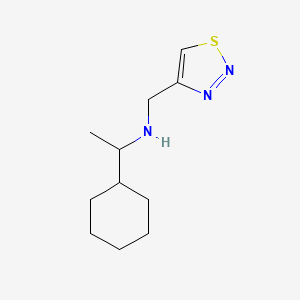
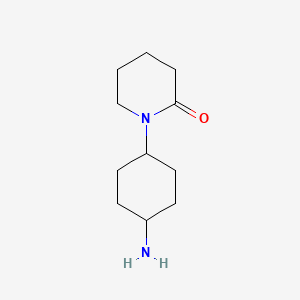
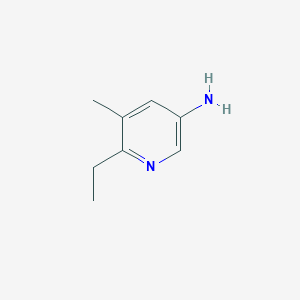
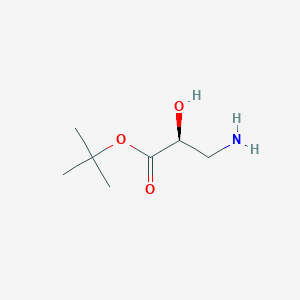

![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
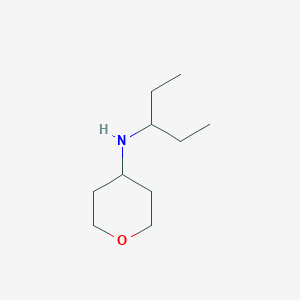
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
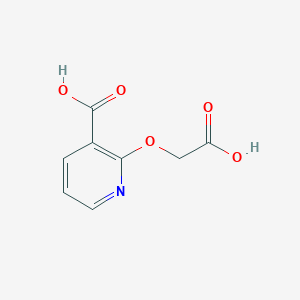
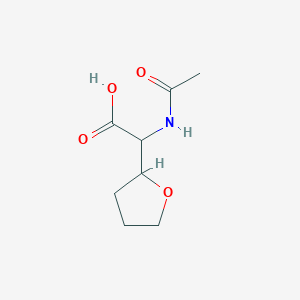
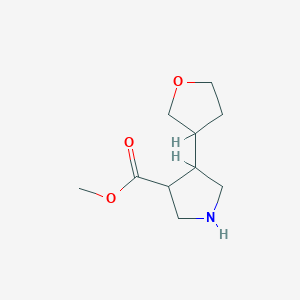
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
